1-Isobutyl-1H-benzimidazole
Description
Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Medicinal Chemistry and Organic Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry and organic synthesis due to its versatile pharmacological activities and synthetic utility. nih.govdoaj.orgtaylorandfrancis.comresearchgate.net This heterocyclic aromatic organic compound, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a crucial component in numerous natural and synthetic molecules with a wide range of biological properties. orientjchem.orgrjlbpcs.comiosrphr.org Its structural similarity to purines allows it to interact with various biopolymers, leading to its diverse therapeutic applications. taylorandfrancis.comijarsct.co.in
Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:
Antimicrobial nih.govimpactfactor.org
Anticancer nih.govimpactfactor.org
Antiviral orientjchem.orgcolab.ws
Antihypertensive nih.govmdpi.com
Anti-inflammatory nih.govorientjchem.org
Antidiabetic nih.gov
Anthelmintic orientjchem.org
The broad pharmacological significance of the benzimidazole scaffold is attributed to its physicochemical properties, such as its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively with various biological macromolecules. nih.gov The versatility of the benzimidazole structure allows for the introduction of various substituents, leading to a wide array of derivatives with diverse biological functions. impactfactor.org This adaptability has made it a focal point for drug discovery and development. doaj.orgorientjchem.org
Academic Context and Research Trajectory of N-Alkyl Benzimidazole Derivatives
N-alkyl benzimidazole derivatives represent a significant branch of the benzimidazole family, known for their broad spectrum of biological and pharmacological activities. lookchem.com The substitution of an alkyl group at the N-1 position of the benzimidazole ring has been a key area of research to explore and modify the therapeutic potential of the parent scaffold. lookchem.comgsconlinepress.com Research has shown that N-alkylation can significantly influence the biological activity of benzimidazole compounds. gsconlinepress.com For instance, studies on N-alkylated 2-substituted benzimidazoles have demonstrated their potential in various pharmaceutical applications. gsconlinepress.com
The academic research into N-alkyl benzimidazoles has also focused on developing efficient and environmentally friendly synthetic methodologies. lookchem.comasianpubs.org Traditional methods for N-alkylation often involve the use of organic solvents and strong bases. lookchem.com However, recent research has explored greener alternatives, such as using water-based systems or solvent-free conditions, to synthesize these derivatives. lookchem.comasianpubs.org The development of these novel synthetic routes is crucial for the sustainable production of N-alkylated benzimidazoles for further investigation and potential applications. mdpi.comlookchem.com
Specific Research Focus on 1-Isobutyl-1H-benzimidazole within the Benzimidazole Class
Within the broader class of N-alkyl benzimidazoles, this compound has been a subject of specific research interest. This particular derivative features an isobutyl group attached to the nitrogen atom of the benzimidazole ring.
Studies have investigated the biological activities of this compound and its derivatives. For example, research has explored its potential as an inhibitor of cell proliferation, showing activity against cancer cells. biosynth.com Specifically, it has been identified as a potent and selective inhibitor of topoisomerase II, a key enzyme in cell division. biosynth.com Further research has also been conducted on derivatives such as this compound-5-carboxylic acid, indicating ongoing exploration of this chemical scaffold. chemscene.comchemicalbook.com
The synthesis and characterization of this compound and related compounds are also documented in scientific literature. biosynth.comscbt.com These studies provide the foundational chemical data necessary for further research into its properties and potential applications.
Historical Overview of Benzimidazole Synthesis Relevant to N-Alkylated Analogues
The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker. rjlbpcs.comiosrphr.orgijarsct.co.in Historically, the most common method for synthesizing the benzimidazole core involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative, often under harsh conditions using strong acids. arabjchem.orgajrconline.org Another classical approach is the reaction of o-phenylenediamine with aldehydes. arabjchem.org
The synthesis of N-alkylated benzimidazoles typically involves the reaction of a pre-formed benzimidazole with an alkylating agent. researchgate.net Common methods have utilized reagents like alkyl halides in the presence of a base such as potassium carbonate or sodium hydride in an organic solvent. lookchem.comresearchgate.netinternationaljournalcorner.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDLNMJLPUIVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358778 | |
| Record name | 1-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305346-88-7 | |
| Record name | 1-(2-Methylpropyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Derivatization Strategies and Strategic Functionalization of the 1 Isobutyl 1h Benzimidazole Core
Functionalization at the C2 Position of the Benzimidazole (B57391) Ring
The C2 position of the benzimidazole ring is a primary site for chemical modification due to its reactivity and the significant impact of C2-substituents on the molecule's interaction with biological targets.
The introduction of a hydrazino (-NHNH₂) group at the C2 position transforms the benzimidazole core into a valuable synthetic intermediate, particularly for the preparation of hydrazones. A common synthetic route involves a multi-step process starting from the corresponding o-phenylenediamine (B120857). nih.gov The process typically begins with the synthesis of a 1H-benzimidazole-2-thiol, which is then oxidized to form a 1H-benzimidazol-2-yl-sulfonic acid. nih.govresearchgate.net This sulfonic acid derivative can then be converted into the target 2-hydrazino-1H-benzimidazole by refluxing it with an excess of hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net The resulting 2-hydrazino group serves as a nucleophilic handle for condensation reactions with various aldehydes and ketones to produce a diverse library of benzimidazolyl-2-hydrazones, which have been investigated for their anthelmintic and antioxidant properties. researchgate.net
Direct functionalization of the C2 position with alkyl and aryl groups is a critical strategy for expanding the chemical diversity of 1-isobutyl-1H-benzimidazole derivatives. Modern synthetic methods have moved beyond classical condensation reactions to more sophisticated and regioselective approaches.
One advanced strategy is the transition-metal-catalyzed C-H activation. For instance, a Rhodium(I)-catalyzed reaction has been developed for the C2-selective branched alkylation of benzimidazoles with N,N-dimethylacrylamide, yielding products that can be converted into versatile aldehyde intermediates. nih.gov Another innovative method involves a Copper(I)-hydride (CuH) catalyzed enantioselective C2-allylation using 1,3-diene pronucleophiles. nih.govmit.edu This approach utilizes an electrophilic N-pivaloyloxyl (N-OPiv) benzimidazole intermediate to reverse the inherent selectivity from N-allylation to exclusive C2-allylation, achieving excellent stereoselectivity under mild conditions. nih.gov These methods allow for the precise installation of complex alkyl groups, including those containing quaternary carbon centers, and are compatible with a wide range of functional groups on both the benzimidazole core and the coupling partner. nih.govnih.gov
Modifications at the N1 Position: Impact of Alkyl Chain Length and Branching
The substituent at the N1 position plays a crucial role in defining the lipophilicity, steric profile, and ultimately, the biological efficacy of benzimidazole derivatives. acs.org
The biological activity of benzimidazole derivatives is highly sensitive to the nature of the N1-alkyl substituent. Comparative studies reveal that variations in alkyl chain length and branching directly correlate with changes in potency and selectivity. acs.org While the presence of an N-butyl substituent does not fundamentally alter the core structural organization of the benzimidazole ring, it is a critical determinant of its biological function. nih.gov
Studies on a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazoles have demonstrated that increasing the alkyl chain length can enhance antimicrobial activity. For instance, derivatives with hexyl or heptyl groups at the N1 position were found to be more effective against Streptococcus faecalis than compounds with shorter chains. acs.org The isobutyl group, with its branched structure, offers a distinct steric and lipophilic profile compared to its linear isomer, n-butyl, which can lead to differential interactions with target biomolecules. This underscores the principle that the N1-substituent is a key tuning element for optimizing the chemotherapeutic efficacy of the benzimidazole scaffold. acs.org
| N-Alkyl Group | Observed Effect on Biological Activity | Reference Compound Class | Source |
|---|---|---|---|
| Isobutyl | Contributes to moderate antiproliferative activity in cyano-substituted Schiff base derivatives. | 1-Isobutyl-6-cyano-benzimidazole Schiff bases | mdpi.com |
| n-Butyl | Does not significantly affect the core benzimidazole structure but is crucial for biological activity. | N-Butyl-1H-benzimidazole | nih.gov |
| Hexyl | Showed twice the effectiveness of a standard antibiotic (amikacin) against S. faecalis (MIC = 128 µg/mL). | N-Alkylated 2-(4-chlorophenyl)-1H-benzimidazoles | acs.org |
| Heptyl | Demonstrated activity comparable to the hexyl derivative against S. faecalis (MIC = 128 µg/mL). | N-Alkylated 2-(4-chlorophenyl)-1H-benzimidazoles | acs.org |
Substitutions at the Benzene (B151609) Ring (C5 and C6 Positions)
The introduction of electron-withdrawing groups is a common strategy. For example, 6-nitro and 6-chloro substituted 1H-benzimidazoles have been synthesized as precursors for more complex N-substituted derivatives. rsc.org The strategic placement of a cyano group at the C6 position of a 1-isobutyl benzimidazole Schiff base resulted in a compound with moderate antiproliferative activity against three distinct cancer cell types. mdpi.com In other studies focused on different biological targets, the introduction of lipophilic moieties such as a bromo or phenylcarbonyl group at the 5/6-positions of benzimidazole-based compounds was found to enhance their activation of the peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net These findings demonstrate that C5 and C6 substituents are critical for fine-tuning the therapeutic potential of the benzimidazole scaffold.
| Position | Substituent | Core Structure Context | Observed Biological Effect | Source |
|---|---|---|---|---|
| C6 | Cyano (-CN) | 1-Isobutyl-benzimidazole Schiff base | Moderate antiproliferative activity against three cancer cell lines. | mdpi.com |
| C6 | Nitro (-NO₂) | 1H-Benzimidazole | Serves as a key synthetic intermediate for diverse derivatives. | rsc.org |
| C6 | Chloro (-Cl) | 1H-Benzimidazole | Used as a precursor for compounds with antimicrobial and anticancer activity. | rsc.org |
| C5/C6 | Bromo (-Br) | Benzimidazole derivative (Telmisartan analog) | Enhanced activation of PPARγ. | researchgate.net |
| C5/C6 | Phenylcarbonyl (-COPh) | Benzimidazole derivative (Telmisartan analog) | Increased activation of PPARγ. | researchgate.net |
Effects of Polar and Hydrophobic Substitutions on the Benzene Moiety
The introduction of polar and hydrophobic substituents onto the benzene ring of the benzimidazole core is a critical strategy for optimizing the drug-like properties of these molecules. The nature of these substituents can profoundly influence the compound's solubility, membrane permeability, and binding affinity to target proteins.
The biological activity of benzimidazole derivatives is influenced by both the type of substituent and its position on the benzimidazole ring. nih.gov The functional groups present in the benzimidazole molecule play a significant role in its physicochemical properties. nih.gov Understanding the contribution of each functional group is essential for designing molecules with desired therapeutic effects. nih.gov
Polar Substitutions:
The incorporation of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can enhance the aqueous solubility of the parent compound. This is often a desirable attribute for improving bioavailability. For instance, studies on various benzimidazole derivatives have shown that the presence of a hydroxyl group can be crucial for interaction with specific biological targets. nih.gov
Hydrophobic Substitutions:
Conversely, the addition of hydrophobic or lipophilic moieties, such as alkyl chains, phenyl groups, or methoxy (B1213986) groups, can increase the compound's lipid solubility. nih.gov This can facilitate passage through cellular membranes to reach intracellular targets. nih.gov Structure-activity relationship (SAR) studies on a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides revealed that lipophilicity was a determining factor for their cytotoxic activity. nih.gov For example, changing a linear butyl substitution to a more branched isobutyl group significantly enhanced cytotoxicity against cancer cell lines. nih.gov Furthermore, the introduction of a phenyl group led to a noticeable increase in activity compared to aliphatic substituted derivatives. nih.gov The lipophilic and electron-donating nature of methoxy substitutions can facilitate hydrophobic interactions with target sites and potentially form hydrogen bonds through the oxygen atom. nih.gov
The strategic placement of these substituents is also crucial. SAR analyses indicate that substitutions at the C5 and C6 positions of the benzimidazole scaffold can greatly influence biological activity. nih.gov
Table 1: Effect of Benzene Moiety Substitutions on the Biological Activity of Benzimidazole Derivatives
| Compound Series | Substituent on Benzene Moiety | Observed Biological Effect |
|---|---|---|
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Phenyl | Noticeable increase in cytotoxic activity compared to aliphatic substitutions. nih.gov |
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | 2,4-dimethoxyphenyl | Most potent cytotoxic activity against A549 and SW480 cancer cell lines. nih.gov |
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Chlorine | Reduced cytotoxic activity. nih.gov |
| 2-(4-hydroxyphenyl)benzimidazole derivatives | 4-hydroxyl group | Crucial interaction with acetylcholinesterase (AChE). nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Halogenation Strategies for Modulating Biological Potency
Halogenation is a widely employed and effective strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzene ring of the this compound core can modulate its biological activity through various mechanisms, including altering its electronic properties, lipophilicity, and metabolic stability.
The incorporation of halogens can lead to significant improvements in biological potency. For example, a study on benzimidazole-triazolothiadiazine derivatives as aromatase inhibitors found that the presence of a chlorine substituent in the fifth position of the benzimidazole ring did not significantly affect the activity of the most potent compounds, which carried a 4-cyanophenyl substituent. mdpi.com However, in another study on benzimidazole-4,7-dione derivatives, compounds with a chlorophenyl substituent showed more potent inhibition of A549 cancer cell growth compared to those with nitrophenyl or naphthyl groups. mdpi.com
The position of the halogen atom is also a critical determinant of its effect. Research on 3,5-disubstituted isoxazoles at the 1-position of benzimidazole demonstrated that electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl at the C3 position of the isoxazole (B147169) moiety resulted in excellent anti-inflammatory activity. nih.gov
The introduction of fluorine, in particular, can have profound effects. The exchange of a hydrogen atom for fluorine can be used to block metabolic processes due to the strength of the carbon-fluorine bond. acs.org Studies on benzimidazole derivatives have shown that fluorinated compounds can exhibit significant biological activity. For instance, 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole and 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole showed significant selective antiviral activity against herpes simplex virus 1.
Table 2: Impact of Halogenation on the Biological Potency of Benzimidazole Derivatives
| Compound Series | Halogen Substitution on Benzene Moiety | Observed Biological Effect |
|---|---|---|
| Benzimidazole-4,7-dione derivatives | Chlorophenyl | More potent inhibition of A549 cancer cell growth compared to nitrophenyl or naphthyl substituted derivatives. mdpi.com |
| 3,5-disubstituted isoxazoles at the 1-position of benzimidazole | 4-Fluorophenyl on isoxazole moiety | Excellent anti-inflammatory activity. nih.gov |
| 3′-deoxyribosides of substituted benzimidazoles | 4,6-Difluoro | Significant selective antiviral activity against herpes simplex virus 1. |
| 3′-deoxyribosides of substituted benzimidazoles | 4,5,6-Trifluoro | Significant selective antiviral activity against herpes simplex virus 1. |
This table is interactive and can be sorted by clicking on the column headers.
Structure Activity Relationship Sar Studies of 1 Isobutyl 1h Benzimidazole Derivatives
General Principles of SAR for Benzimidazole (B57391) Scaffolds
The biological activity of the benzimidazole scaffold is highly tunable through substitutions at four key positions: the N1 nitrogen, the C2 carbon of the imidazole (B134444) ring, and the C5 and C6 positions of the fused benzene (B151609) ring. nih.govresearchgate.net The nature and position of these substituents significantly dictate the compound's pharmacological profile, including its anti-inflammatory, antiviral, and antiproliferative activities. nih.govresearchgate.net The versatility of this core structure allows for extensive modifications, enabling the optimization of interactions with various biological targets. The functional group present in the benzimidazole molecule plays a crucial role in its physicochemical properties and, consequently, its therapeutic potential. nih.gov
Influence of the N1-Isobutyl Substitution on Biological Activity
Impact on Lipophilicity and Membrane Permeation
The introduction of an alkyl group, such as isobutyl, at the N1 position inherently increases the lipophilicity of the benzimidazole molecule. Lipophilicity is a critical factor that governs how a compound interacts with biological membranes. An increase in lipid solubility can enhance the ability of a molecule to permeate cell membranes, a necessary step for reaching intracellular targets. Studies on N-alkyl substituted benzimidazoles suggest that increasing the length or steric hindrance of the alkyl substituent can improve miscibility with other materials, a principle that extends to interactions with the lipid bilayers of cell membranes. rsc.org While the n-butyl substituent has been shown to not significantly affect the electronic conjugation of the core benzimidazole structure, its presence, like that of the isomeric isobutyl group, is expected to increase lipophilicity and influence membrane passage. mdpi.com
Role of C2 Substitutions in Modulating Efficacy
The C2 position of the benzimidazole ring is highly susceptible to nucleophilic substitution and is a common site for modification to alter biological activity. researchgate.net The substituent at this position can directly interact with the active site of a target protein, and its properties are critical for determining the compound's potency and selectivity.
Steric and Electronic Effects of Substituents at C2
The steric bulk and electronic properties of the group at the C2 position significantly influence the molecule's biological profile. For instance, the introduction of various carboxylic acids at the C2 position has been explored, with findings indicating that the activity can be inversely related to the length of the linker between the carboxyl group and the C2 carbon. nih.gov Electron-donating groups at this position can enhance interactions with viral enzymes, thereby improving inhibitory activity. The nature of the C2 substituent, whether it is a simple alkyl chain, an aryl group, or a more complex functional group, dictates the types of interactions (e.g., hydrogen bonding, π-π stacking) the molecule can form with its target, directly impacting its efficacy.
Significance of Substitutions on the Benzene Ring (C5/C6)
The nature—whether polar or non-polar—and the specific location of substituents at the C5 and C6 positions play a significant role in determining the antiviral properties of benzimidazole compounds. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the benzimidazole core, influencing its ionization state and ability to interact with biological macromolecules. In the development of cannabinoid receptor antagonists, a 5-sulfonyl benzimidazole derivative showed good selectivity, highlighting the importance of substitutions on the benzene portion of the scaffold. nih.gov Research has consistently shown that the activity of 1,2,6-trisubstituted benzimidazoles is heavily dependent on the groups substituted at the C6 position. nih.gov
Data Tables
Table 1: Antiproliferative Activity of Selected N1-Isobutyl-1H-benzimidazole Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values for two N1-isobutyl-substituted benzimidazole carboxamides against different human cancer cell lines. Data is sourced from a study on novel benzimidazole derivatives. nih.gov
| Compound ID | C2-Substituent | C5/C6-Substituent | Cell Line | IC₅₀ (µM) |
| 40 | Unsubstituted Phenyl Carboxamide | Unsubstituted | HCT116 | ~0.6 |
| 40 | Unsubstituted Phenyl Carboxamide | Unsubstituted | H460 | ~0.4 |
| 43 | 3,4,5-Trimethoxyphenyl Carboxamide | Unsubstituted | HCT116 | ~0.6 |
| 43 | 3,4,5-Trimethoxyphenyl Carboxamide | Unsubstituted | H460 | >10 |
Positional Sensitivity of Substituents on Biological Response
Structure-Activity Relationship (SAR) analyses consistently demonstrate that the biological response of benzimidazole derivatives is highly sensitive to the placement of substituents on the bicyclic ring system. For N-1 substituted benzimidazoles, like this compound, the positions of greatest impact are typically C-2, C-5, and C-6. nih.govnih.gov The electronic properties (electron-donating or electron-withdrawing) and steric characteristics of these substituents play a crucial role in modulating the compound's interaction with biological targets. nih.gov
Research into N-substituted benzimidazole-derived Schiff bases has highlighted the importance of substituents on the N-1 position for various biological activities, including antiviral and antiproliferative effects. mdpi.comresearchgate.net In one study, a 1-isobutyl derivative bearing a cyano group at the 5(6)-position and a 4-N,N-diethylamino-2-hydroxy-substituted Schiff base at the C-2 position (Compound 1 ) showed moderate activity against Human coronavirus NL63 (HCoV-NL63). mdpi.com This indicates that the interplay between the N-1 isobutyl group and substituents at other positions is critical for specific biological outcomes.
Further studies on N-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)benzamide derivatives have explored the impact of substitutions on the C-2 attached phenyl ring. For instance, trimethoxy-substituted (Compound 2 ) and unsubstituted (Compound 3 ) derivatives with an isobutyl side chain at the N-1 position demonstrated strong antiproliferative activity against specific cancer cell lines, such as HCT116 and H460, while showing less cytotoxicity towards non-tumor cells. tandfonline.com This underscores the positional importance of even distant substituents.
| Compound Name | N-1 Substituent | C-2 Substituent | C-5(6) Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|---|
| Compound 1 | Isobutyl | (E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino) | Cyano | Moderate activity against HCoV-NL63 (EC₅₀ = 32 µM) | mdpi.com |
| Compound 2 | Isobutyl | 3,4,5-trimethoxybenzamido | -H | Strong antiproliferative activity against HCT116 cells (IC₅₀ ≈ 0.6 µM) | tandfonline.com |
| Compound 3 | Isobutyl | benzamido | -H | Strong antiproliferative activity against H460 cells (IC₅₀ ≈ 0.4 µM) | tandfonline.com |
Conformational Flexibility and Tautomerism in SAR
The three-dimensional structure and dynamic properties of a molecule, such as its conformational flexibility and potential for tautomerism, are fundamental to its interaction with a biological target. In the context of this compound, these factors significantly contribute to its SAR profile.
A key characteristic of the benzimidazole ring system is annular tautomerism, a prototropic process where the N-H proton can migrate between the N-1 and N-3 positions. beilstein-journals.orgnih.gov This equilibrium results in two distinct tautomeric forms. However, the presence of the isobutyl group at the N-1 position effectively "blocks" this prototropic exchange. beilstein-journals.orgbeilstein-journals.org This structural constraint eliminates the possibility of annular tautomerism, meaning the molecule exists as a single, well-defined N-1 substituted isomer. This lack of tautomeric ambiguity can be advantageous in drug design, as it simplifies the molecular recognition process at the receptor binding site.
The conformation of substituents at other positions, particularly at C-2, is also critical. For example, in derivatives with a phenyl group at C-2, the torsional angle between the benzimidazole and phenyl rings can significantly affect biological activity. Computational studies, such as Density Functional Theory (DFT), are often employed to determine the preferred low-energy conformations of such molecules, providing insight into the bioactive conformation. nih.govresearchgate.net The interplay between the fixed N-1 isobutyl group and the flexible C-2 substituent defines the spatial arrangement of key pharmacophoric features, ultimately governing the molecule's biological response.
Molecular Mechanisms of Action and Preclinical Biological Efficacy of 1 Isobutyl 1h Benzimidazole Derivatives
Antimicrobial Potential and Mechanistic Insights
Benzimidazole (B57391) derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects. nih.govnih.gov The introduction of N-alkyl groups can enhance lipophilicity, potentially improving penetration through microbial cell membranes. acs.orgnih.gov
The antibacterial action of benzimidazole derivatives is attributed to their ability to interfere with crucial bacterial processes. nih.gov Due to their structural resemblance to purine (B94841) molecules, they can act as competitive inhibitors in nucleic acid synthesis, ultimately leading to cell damage and death. nih.gov
A primary target for many benzimidazole-based antibacterial agents is DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication. nih.govnih.gov Specifically, these compounds often target the GyrB subunit, which possesses ATPase activity. nih.gov Benzimidazole derivatives can act as ATP-competitive inhibitors, binding to the ATP site on the GyrB subunit. nih.govnih.gov This interaction prevents the enzyme from carrying out its function of DNA supercoiling, leading to a disruption of DNA synthesis and subsequent bacterial cell death. nih.gov The development of benzimidazole ureas, for example, has produced dual-targeting inhibitors of both DNA gyrase and topoisomerase IV, another essential bacterial enzyme, endowing them with potent, broad-spectrum antibacterial activity. nih.gov Computational and pharmacophore modeling studies have been used to design 2,5(6)-substituted benzimidazole derivatives predicted to favor interactions with key residues like Asn46 and Asp73 in the DNA gyrase B binding site, aiming to enhance inhibitory effects. mdpi.com
Beyond DNA gyrase inhibition, benzimidazole derivatives can disrupt other vital bacterial pathways. Their isosteric relationship with purines allows them to interfere with nucleic acid synthesis. nih.gov Some benzimidazole compounds have also been noted for their capacity to obstruct folate biosynthesis in microbial cells, which is critical for bacterial growth. nih.gov Another identified target is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. Molecular docking studies have shown that hybrid molecules containing benzimidazole and thieno[2,3-d]pyrimidine (B153573) moieties exhibit a high affinity for the TrmD inhibitor's binding site. mdpi.com
N-substituted benzimidazole derivatives have shown significant potential as antifungal agents. acs.orgnih.gov The length and structure of the alkyl chain at the N-1 position can influence antifungal potency. nih.govnih.gov Studies on 1-alkyl-1H-benzo[d]imidazoles have shown that derivatives with longer alkyl chains, such as 1-nonyl and 1-decyl, exhibit potent activity against various species of Candida, Aspergillus, and dermatophytes. nih.gov
A primary molecular target for the antifungal action of many benzimidazoles is lanosterol (B1674476) 14-α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. mdpi.comresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity, leading to fungal cell death. nih.govresearchgate.net Molecular docking studies have confirmed that benzimidazole derivatives can bind effectively to the active site of CYP51. researchgate.net For instance, a study on benzimidazole-oxadiazole hybrids found that the most active compounds inhibited ergosterol synthesis in a concentration-dependent manner, supporting this mechanism of action. mdpi.com Another potential mechanism, in contrast to the microtubule-targeting action of some older benzimidazoles, is the direct inhibition of the ergosterol pathway, as suggested by transcriptional profiling of certain (S)-2-aminoalkyl benzimidazole derivatives. researchgate.net
| Compound Series | Alkyl Group at N-1 | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| N-alkylated 2-phenyl-1H-benzimidazoles | Butyl | Candida albicans | 64 | nih.gov |
| N-alkylated 2-phenyl-1H-benzimidazoles | Pentyl | Candida albicans | 64 | nih.gov |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazoles | Pentyl | Aspergillus niger | 64 | nih.gov |
| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazoles | Heptyl | Candida albicans | 8 | acs.orgnih.gov |
| 1-alkyl-1H-benzo[d]imidazoles | Nonyl | Candida albicans | 0.25 - 2 | nih.gov |
| 1-alkyl-1H-benzo[d]imidazoles | Decyl | Candida albicans | 0.5 - 4 | nih.gov |
Benzimidazole derivatives have been shown to be active against several protozoan parasites, including Trichomonas vaginalis and Giardia lamblia. nih.gov The primary mechanism of action in protozoa, as well as in helminths, is the inhibition of microtubule polymerization by binding to the protein β-tubulin. nih.gov This disruption of the microtubule cytoskeleton interferes with essential cellular functions such as motility, cell division, and nutrient uptake, ultimately leading to parasite death. The susceptibility of different protozoa to these compounds can be correlated with specific amino acid residues in their β-tubulin sequence. nih.gov
Inhibition of Bacterial Growth Mechanisms
Anticancer Research and Cellular Pathways
The structural similarity of the benzimidazole scaffold to purine has made it a cornerstone in the development of novel anticancer agents. nveo.orgacs.orgnih.gov These derivatives can interact with various biopolymers and target multiple cellular pathways involved in cancer progression. nih.govnih.gov The substitution at the N-1 position is crucial for modulating chemotherapeutic efficacy. nih.govnih.gov
The anticancer effects of benzimidazole derivatives are exerted through a variety of mechanisms, including:
Inhibition of Tyrosine Kinases: Certain 2-aryl benzimidazole derivatives have been shown to potently inhibit the activity of key receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.govresearchgate.net This inhibition blocks downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, which are critical for cancer cell proliferation and survival. nih.govresearchgate.net
Disruption of Microtubule Function: Similar to their anthelmintic action, some benzimidazole compounds act as microtubule destabilizing agents. nih.gov This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis. nih.gov
Inhibition of DNA Topoisomerases: The flexible nature of the bis-benzimidazole ring allows certain derivatives to bind with high affinity to DNA, altering its conformation and inhibiting the function of topoisomerase enzymes, which are essential for DNA replication and repair. nih.gov
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. Benzimidazole derivatives, such as Veliparib, have been developed as PARP inhibitors, preventing cancer cells from repairing DNA damage and leading to cell death. nih.govfrontiersin.org
Induction of Apoptosis: Many of the above mechanisms converge on the induction of apoptosis. This can be achieved through the upregulation of death receptors like DR5, inhibition of anti-apoptotic proteins like Bcl-2, and cleavage of PARP, a hallmark of apoptosis. acs.orgnih.govoncologyradiotherapy.com
Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer. dergipark.org.tr Studies have shown that benzimidazole derivatives can act as potent inhibitors of this pathway, with some compounds effectively suppressing the phosphorylation of mTOR, a key regulator of cell growth and proliferation. dergipark.org.tr
Overcoming Multidrug Resistance (MDR): A significant challenge in cancer therapy is MDR, often caused by the overexpression of drug efflux pumps like the ABCB1 transporter (P-glycoprotein). tandfonline.com Certain 1,2,5-trisubstituted benzimidazole derivatives have been found to inhibit ABCB1, thereby restoring the efficacy of cytotoxic agents in resistant cancer cells. tandfonline.com
| Compound Series | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole (Heptyl group) | MDA-MB-231 (Breast) | 16.38 | nih.gov |
| Alkylsulfonyl 1H-benzo[d]imidazole derivative (Compound 32) | MCF-7 (Breast) | 10.2 | acs.org |
| Benzimidazole salt (Compound 2a) | MDA-MB-231 (Breast) | 165.02 | nih.gov |
| 1,2,5-trisubstituted benzimidazole (Compound VIII) | CEM/ADR 5000 (Resistant Leukemia) | 8.13 | tandfonline.com |
| Benzimidazole-based mTOR inhibitor (Compound 15) | MCF-7 (Breast) | 5.28 | dergipark.org.tr |
| 2-aryl benzimidazole (Compound 5a) | Breast Cancer Cells | Potent Inhibition | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
A significant body of research has demonstrated the ability of benzimidazole derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism for their anti-cancer activity.
One study highlighted a novel benzimidazole compound, BA586, which exhibited potent cytotoxic effects against the HCC1937 breast cancer cell line in a time- and concentration-dependent manner. The induction of apoptosis was confirmed by the observation of PARP (Poly (ADP-ribose) polymerase) cleavage, a hallmark of apoptosis. After 48 hours of treatment with BA586 at its IC50 concentration, there was a noticeable increase in PARP cleavage in the HCC1937 cells. This suggests that the cytotoxic effects of BA586 are mediated, at least in part, through the induction of apoptosis. nih.gov
Another study synthesized a series of novel benzimidazole derivatives and evaluated their cytotoxic and apoptotic effects. Compound 5 from this series showed significant cytotoxic activity against MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (small cell lung cancer) cell lines. waocp.org The pro-apoptotic activity of compound 5 was demonstrated by a concentration-dependent increase in the percentage of late apoptotic cells in all tested cancer cell lines. waocp.org
Further research into other benzimidazole derivatives has provided specific cytotoxicity data across a range of cancer cell lines. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for several benzimidazole derivatives in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Benzimidazole derivative 10 | A549 (Lung) | 3.31 |
| Benzimidazole derivative 13 | A549 (Lung) | 5.30 |
| Benzimidazole derivative 10 | MDA-MB-231 (Breast) | 1.18 |
| Benzimidazole derivative 13 | MDA-MB-231 (Breast) | 2.90 |
| Benzimidazole derivative 10 | SKOV3 (Ovarian) | 6.98 |
| Benzimidazole derivative 13 | SKOV3 (Ovarian) | 4.35 |
These findings underscore the potential of benzimidazole derivatives as inducers of apoptosis in cancer cells, a critical mechanism for their anti-tumor efficacy.
Inhibition of DNA Topoisomerase I Activity
DNA topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are crucial for DNA replication and transcription. researchgate.net Their inhibition is a key target for cancer chemotherapy. Several benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I. nih.govnih.gov
In one study, three 1H-benzimidazole derivatives were synthesized and evaluated for their effects on mammalian type I DNA topoisomerase activity. Among the tested compounds, 5-methyl-4-(1H-benzimidazole-2-yl)phenol demonstrated relatively potent inhibition of topoisomerase I. nih.govnih.gov The inhibition was assessed using in vitro plasmid supercoil relaxation assays, a standard method for measuring topoisomerase I activity. nih.gov
Another investigation focused on a new analogue of Hoechst 33342, a benzimidazole derivative named DMA (2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H benzimidazole). This compound was found to be a selective inhibitor of human and Escherichia coli DNA topoisomerase I. The study revealed that DMA binds to human topoisomerase I with reversible kinetics, whereas its binding to E. coli topoisomerase I is irreversible, leading to a higher affinity and lower IC50 values for the bacterial enzyme. mdpi.com This differential inhibition highlights the potential for developing selective topoisomerase inhibitors based on the benzimidazole scaffold.
Modulating Protein Kinase Activity
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. acs.org The inhibition of protein kinase activity is a major focus of modern cancer therapy. Benzimidazole derivatives have emerged as a promising class of protein kinase inhibitors. acs.orgnih.gov
Research has shown that certain benzimidazole derivatives can overcome resistance to existing tyrosine kinase inhibitors (TKIs) like imatinib. A study investigating 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives found that they could trigger cytotoxicity and caspase-3/7 activation in both imatinib-sensitive (K562S) and imatinib-resistant (K562R) chronic myeloid leukemia cells. nih.gov
Furthermore, some benzimidazole-based compounds have been identified as potent inhibitors of specific protein kinases. For instance, a series of benzimidazole-2-amino derivatives were synthesized and showed inhibitory activity against protein kinase CK1δ in the low micromolar range. One derivative, compound 23, exhibited a high inhibitory activity with an IC50 of 0.0986 µM. mdpi.com
The table below presents the inhibitory activity of selected benzimidazole derivatives against different protein kinases.
| Derivative Type | Target Protein Kinase | IC50 Value (µM) |
| Benzimidazole-based 1,3,4-oxadiazole (B1194373) linked thio aryl acetamide (B32628) (Compound 10) | EGFR | 0.33 |
| Benzimidazole-based 1,3,4-oxadiazole linked thio aryl acetamide (Compound 13) | EGFR | 0.38 |
| 2-Amidobenzimidazole derivative (Compound 23) | CK1δ | 0.0986 |
These findings illustrate the potential of benzimidazole derivatives to modulate the activity of various protein kinases involved in cancer progression.
Interaction with 5-Lipoxygenase-Activating Protein (FLAP)
5-Lipoxygenase-activating protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov A significant discovery in the field of 1-isobutyl-1H-benzimidazole derivatives is their interaction with FLAP.
A virtual screening study targeting FLAP identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a promising candidate. This compound, which contains the isobutylphenyl moiety characteristic of ibuprofen, potently suppressed leukotriene formation in intact neutrophils with an IC50 value of 0.31 µM. researchgate.netnih.gov The mechanism of action was determined to be through interaction with FLAP, as the compound did not directly inhibit the 5-lipoxygenase enzyme. researchgate.netnih.gov
Further structural optimization of this lead compound led to the synthesis of more potent analogues with IC50 values in the range of 0.12-0.19 µM in intact neutrophils. nih.gov This research highlights the benzimidazole scaffold as a new chemotype for the development of anti-leukotriene agents that act by targeting FLAP. nih.gov
Anti-inflammatory Effects and Enzyme Inhibition
The anti-inflammatory properties of this compound derivatives are closely linked to their ability to inhibit key enzymes in inflammatory pathways.
Inhibition of Cyclooxygenase Enzymes
Cyclooxygenase (COX) enzymes are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. ukm.my The inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
Research has focused on developing benzimidazole derivatives as selective COX-2 inhibitors, as this isoform is primarily upregulated at sites of inflammation. A study on novel benzimidazole derivatives identified several compounds with promising in vitro COX-2 inhibition. The table below shows the IC50 values for some of these novel molecules compared to the non-selective COX inhibitor, indomethacin. researchgate.net
| Compound | In vitro COX-2 Inhibition (IC50 µM) |
| Novel Molecule 4a | 0.23 |
| Novel Molecule 4b | 0.27 |
| Novel Molecule 5 | 0.24 |
| Novel Molecule 6 | 0.13 |
| Novel Molecule 9 | 0.15 |
| Indomethacin | 0.41 |
These findings suggest that the benzimidazole scaffold can be effectively utilized to design potent and selective COX-2 inhibitors with potential anti-inflammatory applications. researchgate.net
Modulation of Leukotriene Biosynthesis Pathways
As discussed in section 5.2.4, a key anti-inflammatory mechanism of certain this compound derivatives is the modulation of leukotriene biosynthesis. This is achieved through the inhibition of FLAP, which is essential for the cellular production of leukotrienes. researchgate.netnih.gov
The benzimidazole derivative BRP-7 was identified as a potent inhibitor of cellular leukotriene biosynthesis. bps.ac.uk Mechanistic studies revealed that BRP-7 impairs the co-localization of 5-lipoxygenase with FLAP, thereby suppressing leukotriene formation in neutrophils and monocytes. bps.ac.uk Importantly, BRP-7 did not affect the activity of 5-lipoxygenase in cell-free assays, confirming that its action is dependent on a functional FLAP. bps.ac.uk
The potent and selective inhibition of leukotriene biosynthesis by these benzimidazole derivatives makes them promising candidates for further development as anti-inflammatory agents. nih.govbps.ac.uk
Antiulcer Activity and Proton Pump Inhibition
Substituted benzimidazoles are a cornerstone in the management of acid-related gastrointestinal disorders. rasayanjournal.co.inderpharmachemica.com Their primary mechanism of action involves the inhibition of the gastric proton pump, leading to a reduction in gastric acid secretion.
The antiulcer effect of benzimidazole derivatives is attributed to their ability to selectively and irreversibly inhibit the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion by parietal cells. rasayanjournal.co.innih.gov This class of compounds, often referred to as proton pump inhibitors (PPIs), requires activation in an acidic environment. Once protonated, they undergo a molecular rearrangement to form a reactive species that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase. nih.gov This covalent modification inactivates the enzyme, thereby blocking the transport of H+ ions into the gastric lumen.
While specific studies on the H+/K+-ATPase inhibitory activity of this compound were not identified, research on various substituted benzimidazoles demonstrates a clear structure-activity relationship. For instance, the compound picoprazole, a substituted benzimidazole, has been shown to inhibit the gastric (H+ + K+)-ATPase in a concentration- and time-dependent manner, with a half-maximal inhibition (IC50) of approximately 2 x 10-6 M. nih.gov The nature and position of substituents on the benzimidazole ring and associated moieties significantly influence the potency of H+/K+-ATPase inhibition. rasayanjournal.co.in
Interactive Table: H+/K+-ATPase Inhibitory Activity of Representative Benzimidazole Derivatives
| Compound | Structure | IC50 (µM) |
|---|---|---|
| Picoprazole | Substituted benzimidazole | ~2.0 |
| Methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivative (8a) | 0.14 |
This table presents data for related benzimidazole compounds to illustrate the general potency of this class as H+/K+-ATPase inhibitors. Data for this compound specifically is not available in the reviewed literature.
Antiviral and Anthelmintic Activities: Exploratory Studies
The benzimidazole scaffold has been the subject of exploratory studies for its potential antiviral and anthelmintic properties. The biological activity in these areas is often linked to the specific substitutions on the benzimidazole ring system.
In the realm of antiviral research, various N-alkylated benzimidazole derivatives have been synthesized and screened for activity against a range of viruses. nih.gov For instance, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have demonstrated potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some derivatives also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov The antiviral properties of benzimidazole derivatives are often attributed to their ability to interfere with viral replication processes. researchgate.net A study on alkylated benzimidazoles identified a derivative, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, with anti-HIV activity (IC50 of 0.386 x 10-5 µM). nih.gov Another compound, 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl) propan-1-ol, showed inhibitory properties against the yellow fever virus (EC50 of 0.7824 x 10-2 µM). nih.gov
The anthelmintic action of benzimidazole derivatives is a well-established area of veterinary and human medicine. rexresearch.comyoutube.com The primary mechanism of action for this class of drugs is the inhibition of microtubule polymerization by binding to β-tubulin in parasitic worms. youtube.com This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division and nutrient absorption, ultimately leading to the death of the parasite. youtube.com While specific studies on the anthelmintic activity of this compound are not prevalent in the literature, the general principle of action for N-substituted benzimidazoles is understood to follow this mechanism.
Antitubercular Research and Target Identification
Recent research has identified the benzimidazole scaffold as a promising starting point for the development of new antitubercular agents. Studies on 1H-benzo[d]imidazole derivatives have not only demonstrated their potent activity against Mycobacterium tuberculosis but have also led to the identification of a key molecular target.
The primary target for a class of 1H-benzo[d]imidazole derivatives has been identified as MmpL3 (Mycobacterial membrane protein Large 3). nih.govnih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids. nih.govresearchgate.net Mycolic acids are major components of the protective outer layer of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the transport of TMM, leading to a halt in mycolic acid biosynthesis and compromising the integrity of the cell wall, which is lethal to the bacterium. nih.govresearchgate.net The identification of MmpL3 as the target was confirmed through the generation of resistant mutants, which harbored mutations in the mmpL3 gene. nih.gov While specific research on this compound in this context is limited, the established mechanism for related benzimidazole derivatives highlights a promising avenue for the development of novel antitubercular drugs. nih.govresearchgate.net
Computational and Theoretical Chemistry Approaches in 1 Isobutyl 1h Benzimidazole Research
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to benzimidazole (B57391) derivatives to determine optimized molecular geometry, electronic properties, and vibrational frequencies. For 1-Isobutyl-1H-benzimidazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. This optimization is the foundational step for all further computational analyses, ensuring that the calculated properties correspond to a realistic molecular structure.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. For this compound, DFT calculations can provide the energies of these orbitals, allowing for the prediction of its kinetic stability and its potential to participate in charge transfer interactions within a biological system.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the type of data generated from DFT calculations. Actual values would be determined by specific computational studies.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | Calculated Value |
| ELUMO (Lowest Unoccupied Molecular Orbital) | Calculated Value |
| Energy Gap (ΔE = ELUMO - EHOMO) | Calculated Value |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.
For this compound, an MEP map would reveal the electron-rich and electron-poor regions. Typically, areas with negative potential (often colored red or yellow) are concentrated around electronegative atoms, such as the nitrogen atoms in the imidazole (B134444) ring, indicating sites susceptible to electrophilic attack. Regions with positive potential (colored blue) are usually found around hydrogen atoms and the isobutyl group, representing sites prone to nucleophilic attack. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.
The Electron Localization Function (ELF) is a topological analysis method that provides a quantitative description of electron pairing and localization in a molecule. It offers a clear picture of chemical bonding, distinguishing between covalent bonds, lone pairs, and core electrons. The ELF value ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization (characteristic of covalent bonds and lone pairs), and lower values signify delocalized electrons. For this compound, ELF analysis can confirm the nature of the covalent bonds within the benzimidazole core and the isobutyl substituent and visualize the lone pair electrons on the nitrogen atoms, which are key to its chemical behavior and interaction capabilities.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound, docking studies can simulate its interaction with various biological macromolecules to identify potential therapeutic targets.
A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
Studies on a series of benzimidazole derivatives, including an isobutyl variant, have investigated their interaction with human telomeric DNA G-quadruplex structures. Research has shown that the isobutyl derivative binds effectively to this target. The binding affinity for this compound-2-ylamine was determined, showcasing its potential as a G-quadruplex stabilizing agent. metu.edu.tr
Table 2: Experimentally Determined Binding Affinity for a this compound Derivative
| Compound | Target Macromolecule | Association Constant (Ka) |
|---|---|---|
| This compound-2-ylamine | Human Telomeric DNA (tel24) | 4.55 x 105 M-1metu.edu.tr |
Beyond predicting binding strength, molecular docking provides detailed three-dimensional models of the ligand-receptor complex. These models allow for the identification of the specific binding pocket on the macromolecule where the ligand sits and the key amino acid or nucleotide residues that form interactions with it.
For this compound, docking simulations would reveal the types of non-covalent interactions that stabilize its binding to a target. These interactions can include:
Hydrogen Bonds: Formed between the nitrogen atoms of the benzimidazole ring and suitable donor/acceptor residues in the binding pocket.
Hydrophobic Interactions: Involving the isobutyl group and the benzene (B151609) ring with nonpolar residues of the target protein.
π-π Stacking: Occurring between the aromatic benzimidazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.
By identifying these key interactions, researchers can understand the structural basis for the compound's biological activity and design modifications to improve its potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
No dedicated QSAR or CoMFA studies for this compound were found in the reviewed literature.
Derivation of Predictive Models for Biological Activity
There are no published predictive models for the biological activity that are specifically derived from or focused on this compound.
Steric and Electronic Requirements for Potency
Specific details on the steric and electronic requirements for the potency of this compound are not available in the current body of scientific research.
Molecular Dynamics Simulations to Investigate Ligand-Protein Stability
No molecular dynamics simulation studies specifically investigating the ligand-protein stability of this compound have been published.
Advanced Spectroscopic and Analytical Characterization of 1 Isobutyl 1h Benzimidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1-isobutyl-1H-benzimidazole. arabjchem.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and the connectivity between atoms.
The 1H and 13C NMR spectra of benzimidazole (B57391) derivatives are highly informative. The chemical shifts (δ) are sensitive to the electronic environment of each nucleus, which is influenced by substituents on the benzimidazole core and the N-alkyl group. researchgate.net
In the 1H NMR spectrum of a 1-isobutyl-substituted benzimidazole, distinct signals are expected for the aromatic protons of the benzo ring, the unique proton at the C2 position of the imidazole (B134444) ring, and the protons of the isobutyl group. For a related compound, 1-(4-bromobenzyl)-2-isobutyl-1H-benzo[d]imidazole, the isobutyl protons show characteristic splitting patterns: a doublet for the six methyl protons (CH3), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH2) attached to the nitrogen. diva-portal.org
The 13C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the benzimidazole carbons are particularly diagnostic. For instance, the C2 carbon typically appears in a specific region of the spectrum, and its position can be influenced by the substituent at N1. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum. diva-portal.org
A complete assignment of all proton and carbon signals is typically achieved using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). arabjchem.org These techniques reveal proton-proton and proton-carbon correlations over one or more bonds.
Table 1: Representative 1H and 13C NMR Chemical Shift Data for a 1,2-Disubstituted Isobutyl-Benzimidazole Derivative (1-(4-Bromobenzyl)-2-isobutyl-1H-benzo[d]imidazole in CDCl3) diva-portal.org
| Assignment | 1H NMR (δ, ppm) | Multiplicity, J (Hz) | 13C NMR (δ, ppm) |
| Aromatic-H | 7.82 – 7.72 | m | 154.7, 142.8, 135.2, 132.3, 127.9, 122.6, 122.4, 122.0, 119.6, 109.6 |
| Aromatic-H | 7.49 – 7.37 | m | |
| Aromatic-H | 7.29 – 7.22 | m | |
| Aromatic-H | 7.23 – 7.10 | m | |
| Aromatic-H | 6.91 – 6.84 | m | |
| N-CH2-Ar | 5.30 | s | 46.6 |
| Bzim-CH2-CH | 2.71 | d, J = 7.3 | 36.6 |
| CH(CH3)2 | 2.50 – 2.13 | m | 28.1 |
| CH(CH3)2 | 1.00 | d, J = 6.6 | 22.8 |
Data is for a representative derivative, 1-(4-bromobenzyl)-2-isobutyl-1H-benzo[d]imidazole, as specific data for the parent this compound was not available in the search results.
Beyond simple chemical shift analysis, advanced NMR techniques can probe the three-dimensional structure of molecules. For flexible molecules like this compound, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable. These experiments detect through-space interactions between protons that are close to each other, which helps to define the preferred conformation of the isobutyl group relative to the benzimidazole ring system. ipb.pt
For derivatives with stereocenters, the determination of relative and absolute configuration is crucial. This can often be achieved by analyzing vicinal coupling constants (3JHH), which are dependent on the dihedral angle between the coupled protons, and by using chiral derivatizing agents or chiral solvating agents in the NMR experiment. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a series of characteristic absorption bands.
The key vibrations include:
C-H stretching: Aliphatic C-H stretching from the isobutyl group will appear just below 3000 cm-1. Aromatic C-H stretching vibrations are typically observed above 3000 cm-1.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected in the 1650-1450 cm-1 region.
Ring vibrations: The characteristic skeletal vibrations of the benzene (B151609) and imidazole rings will also be present in the fingerprint region.
C-H bending: Bending vibrations for the isobutyl group (e.g., CH3 and CH2 scissoring and rocking) will be found in the 1470-1365 cm-1 range. Out-of-plane (OOP) bending of the aromatic C-H bonds gives rise to strong bands in the 900-675 cm-1 region, which can be indicative of the substitution pattern on the benzene ring.
For the parent benzimidazole, N-H stretching vibrations are a key feature, often appearing as a broad band in the 3100-2500 cm-1 region. researchgate.net The absence of this broad N-H band and the presence of strong aliphatic C-H stretching bands would be clear evidence of N1-substitution, such as with an isobutyl group.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Strong |
| C=N and C=C Stretch (Ring) | 1650 - 1450 | Medium-Strong |
| Aliphatic C-H Bend | 1470 - 1365 | Medium |
| Aromatic C-H OOP Bend | 900 - 675 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wiley.com For this compound (C11H14N2), the nominal molecular weight is 174 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M•+), which can then undergo fragmentation. uni-saarland.de The mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 174.
The fragmentation of N-alkyl benzimidazoles is well-documented. A primary and often dominant fragmentation pathway involves the cleavage of the bond beta to the nitrogen atom of the imidazole ring. For this compound, this would involve the loss of a propyl radical (•CH(CH3)2) via a McLafferty-type rearrangement or direct cleavage, leading to a stable ion. However, the most characteristic fragmentation for N-alkyl imidazoles is the cleavage of the C-C bond beta to the ring nitrogen, which for the isobutyl group would be the loss of a propyl radical (•C3H7), resulting in a fragment ion at m/z 131. Another significant fragmentation pathway is the loss of an alkene (isobutylene, C4H8) via a hydrogen rearrangement, leading to a fragment ion corresponding to the parent benzimidazole at m/z 118. scispace.com
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 174 | [M]•+ | [C11H14N2]•+ | Molecular Ion |
| 159 | [M - CH3]+ | [C10H11N2]+ | Loss of a methyl radical |
| 131 | [M - C3H7]+ | [C8H7N2]+ | Loss of a propyl radical |
| 118 | [M - C4H8]•+ | [C7H6N2]•+ | Loss of isobutylene, forms benzimidazole radical cation |
Softer ionization techniques, such as chemical ionization (CI) or atmospheric pressure chemical ionization (APCI), would likely show a more intense protonated molecular ion [M+H]+ at m/z 175 with reduced fragmentation. uni-saarland.debris.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. youtube.com The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands in the UV region. tanta.edu.eg
The UV-Vis spectrum of benzimidazole derivatives typically shows two main absorption bands corresponding to π → π* transitions. For N-butyl-1H-benzimidazole, a close structural analog, experimental and theoretical studies have identified absorption peaks around 248 nm and 295 nm. semanticscholar.org Similar absorption maxima would be expected for this compound, as the isobutyl group is not expected to significantly alter the electronic structure of the benzimidazole chromophore compared to the n-butyl group. These absorptions are due to electronic transitions within the conjugated π-system of the fused aromatic and imidazole rings. libretexts.orgsemanticscholar.org
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) | Chromophore |
| π → π | ~248 | Benzimidazole Ring |
| π → π | ~275-295 | Benzimidazole Ring |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine or confirm the empirical and molecular formula of a newly synthesized compound. wiley.com
For this compound, with the molecular formula C11H14N2, the theoretical elemental composition can be calculated based on its molecular weight of 174.24 g/mol . An experimental result from an elemental analyzer that closely matches these theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.
Table 5: Theoretical Elemental Composition of this compound (C11H14N2)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 75.82% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 8.10% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.08% |
| Total | 174.247 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
Analysis of 2-alkyl-1H-benzimidazole derivatives provides a strong foundation for understanding the probable solid-state structure of this compound. For instance, the crystal structures of 2-ethyl-1H-benzimidazole and 2-propyl-1H-benzimidazole have been determined, revealing key details about their molecular geometry and packing in the solid state. researchgate.net
In a study of 2-substituted benzimidazoles, the X-ray molecular structures of 2-ethyl-1H-benzimidazole and 2-propyl-1H-benzimidazole were analyzed. The investigation highlighted that these compounds, which are unsubstituted on the nitrogen atoms, provide a basis for understanding the crystallography of other 2-alkyl-1H-benzimidazoles. researchgate.net For example, 2-ethyl-1H-benzimidazole was found to exhibit polymorphism, crystallizing in different forms depending on the solvent used. researchgate.net One polymorph was reported to have two independent molecules in the asymmetric unit, differing in the conformation of the ethyl group. researchgate.net
The crystallographic data for a series of 2-alkyl-1H-benzimidazoles are summarized in the interactive table below, showcasing the typical unit cell parameters and space groups for these types of compounds.
Interactive Data Table: Crystallographic Data for 2-Alkyl-1H-benzimidazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 2-Ethyl-1H-benzimidazole (form 3a) | C₉H₁₀N₂ | Monoclinic | P2₁/c | 12.982(4) | 12.472(4) | 9.962(3) | 90.79(3) | 1613.2(8) |
| 2-Ethyl-1H-benzimidazole (form 3c) | C₉H₁₀N₂ | Monoclinic | P2₁/c | 7.4295(12) | 9.4472(15) | 12.246(2) | 108.24(3) | 815.9(4) |
| 2-Propyl-1H-benzimidazole | C₁₀H₁₂N₂ | Orthorhombic | Pccn | 9.6475(9) | 15.997(2) | 11.964(2) | 90 | 1843.9(4) |
Data sourced from Cabildo, P., et al. (2014). researchgate.net
The detailed crystallographic data for this derivative provides further understanding of how substitutions on both the benzimidazole ring and the nitrogen atom influence the crystal packing.
Data Table: Crystallographic Data for 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole
| Parameter | Value |
| Compound Name | 2-n-butyl-5-chloro-1-(4-methylphenylsulfonyl)-1H-benzimidazole |
| Formula | C₁₈H₁₉ClN₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1878(3) |
| b (Å) | 16.2753(5) |
| c (Å) | 11.5312(4) |
| β (°) ** | 104.621(2) |
| V (ų) ** | 1848.34(10) |
Data sourced from Ibragimov, J. D., et al. (2022). iucr.org
Although direct experimental data for this compound is not available, theoretical studies on related molecules like N-butyl-1H-benzimidazole using Density Functional Theory (DFT) have been performed to predict its structural parameters. These computational analyses suggest that the introduction of an alkyl group at the N1 position has a minimal effect on the core bond lengths and angles of the benzimidazole ring system when compared to the parent benzimidazole. nih.govresearchgate.net
Applications in Organic Synthesis and Materials Science Research
1-Isobutyl-1H-benzimidazole as a Reagent in Organic Transformations
The reactivity of the this compound core is central to its role in organic synthesis. The nitrogen atoms in the imidazole (B134444) ring possess distinct electronic characteristics; the N-1 nitrogen is typically non-nucleophilic due to the attached isobutyl group, while the N-3 nitrogen is a nucleophilic center. This inherent property allows the molecule to participate in a variety of organic transformations.
The benzimidazole (B57391) ring system is actively involved in both nucleophilic substitution and cyclization reactions, which are fundamental processes for building molecular complexity. researchgate.net While the N-1 position of this compound is blocked, the N-3 atom retains its nucleophilic character and can attack electrophilic centers. This reactivity is foundational to many synthetic pathways.
One-pot processes combining nucleophilic substitution and subsequent cyclization have proven efficient. For instance, a general strategy involves the in situ generation of an azide from a halide via nucleophilic substitution, which then participates in a copper-catalyzed cycloaddition, a type of cyclization reaction. nih.govresearchgate.net Furthermore, intramolecular aromatic nucleophilic substitution (SNAr) has been demonstrated in benzimidazole derivatives, where a nucleophile pendant to the nitrogen atom displaces a nitro group on an adjacent phenyl ring to form a new cyclic structure. nih.gov
The synthesis of the benzimidazole core itself often relies on cyclization. A primary method is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or aldehyde, which proceeds via a cyclization mechanism to form the heterocyclic ring. researchgate.netmdpi.com This highlights the inherent stability and accessibility of the benzimidazole framework, making it a reliable starting point for further derivatization.
Table 1: Examples of Relevant Reaction Types for Benzimidazole Scaffolds
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| N-Alkylation | The N-3 atom acts as a nucleophile, attacking an alkyl halide to form a 1,3-disubstituted benzimidazolium salt. cellmolbiol.org | This is a key reaction to produce precursors for N-Heterocyclic Carbenes (NHCs). |
| Intramolecular SNAr | A nucleophile attached to the benzimidazole nitrogen displaces a group on an adjacent ring, forming a fused cyclic system. nih.gov | Demonstrates the ability of the benzimidazole moiety to activate and participate in complex cyclizations. |
| Condensation/Cyclization | Formation of the benzimidazole ring from acyclic precursors like o-phenylenediamines. mdpi.comacs.org | While this synthesizes the core rather than using it as a reagent, it underscores the thermodynamic favorability of the ring system. |
Use as a Platform Molecule for Novel Chemical Entities
This compound is an exemplary platform molecule, providing a robust scaffold that can be systematically modified to generate libraries of new compounds. nih.gov The benzimidazole core is a privileged structure in medicinal chemistry and is present in numerous biologically active compounds. nih.govresearchgate.net Its derivatives are synthesized to explore structure-activity relationships, where the substituents at the N-1, C-2, and the benzene (B151609) ring positions are varied to fine-tune pharmacological effects. nih.gov
The synthesis of novel derivatives often begins with the alkylation of the N-3 position of this compound. This reaction with various aryl or alkyl chlorides converts the neutral molecule into cationic benzimidazolium salts. cellmolbiol.org These salts are not only final products with their own applications but also serve as intermediates for further transformations, most notably the generation of N-heterocyclic carbenes. cellmolbiol.orgnih.gov This step-wise elaboration from a common core is a hallmark of a platform molecule.
For example, reacting 1-isobutyl-benzimidazole with different aryl chlorides in dimethylformamide (DMF) yields a range of benzimidazolium salts, which can then be used to synthesize various silver-NHC complexes. cellmolbiol.org This modular approach allows for the creation of diverse structures from a single, readily available starting material.
Potential in Catalyst Design and Organometallic Chemistry
The field of organometallic chemistry has greatly benefited from ligands derived from benzimidazole structures. These ligands are used to stabilize and electronically tune metal centers, creating catalysts for a wide array of chemical reactions.
This compound is a direct and widely used precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. cellmolbiol.org NHCs are a class of carbon-based ligands that form strong sigma bonds with metal centers, resulting in highly stable and efficient catalysts. sci-hub.se
The synthesis begins with the quaternization of the N-3 nitrogen of this compound with an alkyl or aryl halide (e.g., chloro toluene) to produce a 1-isobutyl-3-substituted-benzimidazolium salt. cellmolbiol.orgnih.gov This salt is the stable NHC precursor. In the presence of a base, the acidic proton at the C-2 position (between the two nitrogen atoms) is abstracted, yielding the free carbene. This highly reactive species is typically generated in situ and immediately coordinated to a metal center, such as silver(I), to form a stable M-NHC complex. cellmolbiol.orgsci-hub.se
Table 2: Synthesis Pathway from this compound to an Ag(I)-NHC Complex
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Synthesis | This compound | Various alkyl/aryl chlorides, DMF, 80°C | 1-Isobutyl-3-alkyl/aryl-benzimidazolium salt (NHC Precursor) cellmolbiol.org |
| 2. Metallation | 1-Isobutyl-3-alkyl/aryl-benzimidazolium salt | Silver(I) oxide (Ag₂O) | Silver(I)-NHC Complex cellmolbiol.orgsci-hub.se |
These benzimidazole-based NHC-metal complexes have garnered significant interest for their applications in catalysis and medicinal chemistry. cellmolbiol.org
Explorations in Materials Science: Electrolytes and Ionic Liquids
The unique properties of benzimidazole derivatives extend into materials science, particularly in the development of electrolytes and ionic liquids.
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as environmentally benign solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable conductivity. jlu.edu.cnresearchgate.net The benzimidazolium salts derived from this compound are, by definition, ionic liquids. mdpi.com
Research on the closely related N-butyl-1H-benzimidazole has shown its utility as an electrolyte component to improve charge transfer in dye-sensitized solar cells. nih.gov The size and nature of the alkyl chain, such as the isobutyl group, play a significant role in determining the physicochemical properties of the resulting ionic liquid, including its melting point and conductivity. nih.gov Furthermore, benzimidazole lithium salts have been investigated as potential electrolytes for lithium-ion batteries. researchgate.net Benzimidazolium-based dicationic ionic liquids have also been synthesized and studied for their thermal and electrochemical properties, showing that properties like the electrochemical window can be fine-tuned by altering the length of the alkyl spacer between the benzimidazole units. mdpi.com The thermal stability of benzimidazolium-based ionic liquids is often high, with some showing no significant weight loss below 280 °C. jlu.edu.cn
Future Research Directions and Unaddressed Challenges in the Study of 1 Isobutyl 1h Benzimidazole
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov While the broader family of benzimidazole derivatives has been extensively studied, the specific compound 1-Isobutyl-1H-benzimidazole represents a frontier with significant untapped potential. Future research is poised to explore its unique chemical space, aiming to refine its biological activity, understand its molecular interactions, and develop sustainable production methods. The following sections outline key areas for future investigation that could unlock the full therapeutic and industrial value of this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for 1-Isobutyl-1H-benzimidazole derivatives, and how are intermediates characterized?
A common approach involves multi-step reactions starting from o-phenylenediamine. For example, 1H-benzo[d]imidazole-2-thiol is synthesized by reacting o-phenylenediamine with KOH and CS₂ in ethanol, followed by hydrazine hydrate treatment to form hydrazinyl intermediates . Subsequent condensation with aldehydes/ketones yields target compounds. Characterization relies on:
- IR spectroscopy : Identification of functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
- NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and substituents (e.g., isobutyl CH₂ at δ 2.5–3.0 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺) with deviations <0.4% from theoretical values .
Q. How are spectroscopic techniques employed to validate benzimidazole derivatives?
- ¹H/¹³C NMR : Assign aromatic protons and carbons (e.g., benzimidazole C2 at δ 151.93 ppm) and substituents (e.g., isobutyl methyl groups at δ 1.0–1.2 ppm) .
- IR : Detects functional groups like sulfonamides (S=O at ~1150–1300 cm⁻¹) .
- HRMS : Validates molecular formulas (e.g., C₁₃H₁₆N₂ for this compound) .
Q. What role do intermediates like 2-hydrazinyl-1H-benzimidazole play in synthesis?
Hydrazinyl intermediates enable further functionalization. For example, condensation with aromatic aldehydes forms Schiff bases, which can be cyclized or alkylated to introduce diverse substituents (e.g., aryl, sulfonamide groups) .
Advanced Research Questions
Q. How can computational methods optimize this compound derivatives for target interactions?
- DFT calculations : B3LYP/6-31G* optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications .
- Molecular docking : Evaluates binding affinities to targets like EGFR (e.g., derivatives with 4-chlorophenyl groups show strong hydrophobic interactions in kinase domains) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for optimal bioavailability) .
Q. How are contradictions in synthetic yields resolved?
Discrepancies arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example:
- Solvent effects : DMF improves yields in SNAr reactions compared to THF due to better nucleophile stabilization .
- Catalysts : Cu(I)/2-pyridonate systems enhance homocoupling efficiency for imidazole derivatives (yields up to 85%) .
- Purification : Column chromatography vs. recrystallization impacts purity and yield .
Q. What strategies are used to evaluate biological activity?
- In vitro assays : Cytotoxicity (MTT assay) against cancer cell lines (e.g., IC₅₀ values for EGFR inhibition) .
- Target-specific screens : Fluorescence polarization assays for kinase activity .
- Structural analogs : Modifying the isobutyl group to bulkier substituents (e.g., benzyl) enhances hydrophobic interactions in binding pockets .
Q. How do crystallographic tools like SHELX and ORTEP aid in structural analysis?
Q. What are key considerations in designing derivatives for specific applications?
- Bioisosteric replacement : Substituting the isobutyl group with trifluoromethyl or aryl sulfonamides improves metabolic stability .
- Pharmacophore alignment : Ensuring substituents (e.g., 4-methoxyphenyl) align with target active sites (e.g., EGFR ATP-binding pocket) .
- Synthetic feasibility : Balancing complexity (e.g., multi-step vs. one-pot reactions) with yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
